2-Bromo-4-cyano-6-(trifluoromethyl)phenylisothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-cyano-6-(trifluoromethyl)phenylisothiocyanate is a chemical compound with the molecular formula C9H2BrF3N2S and a molecular weight of 307.09 g/mol . This compound is characterized by the presence of bromine, cyano, trifluoromethyl, and isothiocyanate functional groups attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-cyano-6-(trifluoromethyl)phenylisothiocyanate typically involves multi-step organic reactionsThe final step involves the reaction with thiophosgene to introduce the isothiocyanate group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
2-Bromo-4-cyano-6-(trifluoromethyl)phenylisothiocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include nucleophiles like amines, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-cyano-6-(trifluoromethyl)phenylisothiocyanate is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-cyano-6-(trifluoromethyl)phenylisothiocyanate involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful for labeling and modifying proteins, thereby affecting their function and activity. The molecular targets and pathways involved depend on the specific application and the biomolecules being studied .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-4-cyano-6-(trifluoromethyl)phenylisothiocyanate can be compared with other similar compounds such as:
2-Bromo-4-cyano-6-(trifluoromethyl)phenylamine: Similar structure but with an amine group instead of an isothiocyanate group.
2-Bromo-4-cyano-6-(trifluoromethyl)phenylthiourea: Formed by the addition of an amine to the isothiocyanate group.
2-Bromo-4-cyano-6-(trifluoromethyl)phenylisocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and properties useful in various research applications .
Eigenschaften
CAS-Nummer |
1027512-87-3 |
---|---|
Molekularformel |
C9H2BrF3N2S |
Molekulargewicht |
307.09 g/mol |
IUPAC-Name |
3-bromo-4-isothiocyanato-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H2BrF3N2S/c10-7-2-5(3-14)1-6(9(11,12)13)8(7)15-4-16/h1-2H |
InChI-Schlüssel |
IJWSPEBCOZJXFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N=C=S)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.